

# Technical Guide: Physicochemical Properties of 3-(Methylsulfonyl)benzoic Acid

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## Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzoic acid

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This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Methylsulfonyl)benzoic acid** (CAS No: 5345-27-7), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document summarizes essential quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

## Core Physicochemical Data

The key physicochemical properties of **3-(Methylsulfonyl)benzoic acid** are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub> S	[2]
Molecular Weight	200.21 g/mol	[3][4]
Appearance	White to off-white or very slightly yellow crystalline solid/powder.[1][3][5]	[1][3][5]
Melting Point	230-238 °C	[1][3][6]
Boiling Point	457.8 °C at 760 mmHg (Predicted)	[6]
Acid Dissociation Constant (pKa)	3.52 (at 25 °C)	[1][3][5]
Solubility	Slightly soluble in water; moderately soluble in polar organic solvents like DMSO and acetone.[5]	[5]
Density	~1.479 g/cm <sup>3</sup> (Estimate)	[1][3]

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **3-(Methylsulfonyl)benzoic acid** are outlined below. These methodologies are based on standard laboratory practices for organic compounds.

### Determination of Melting Point

The melting point of **3-(Methylsulfonyl)benzoic acid** can be determined using the capillary method with a melting point apparatus.[2][4][7][8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle or spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of dry **3-(Methylsulfonyl)benzoic acid** is finely powdered.[\[2\]](#)[\[4\]](#)
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[\[7\]](#)
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.[\[7\]](#)
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[\[7\]](#)[\[8\]](#)

## Determination of Acid Dissociation Constant (pKa)

The pKa of **3-(Methylsulfonyl)benzoic acid**, an acidic compound, is typically determined by potentiometric titration.[\[9\]](#)

Apparatus:

- pH meter with a calibrated glass electrode
- Burette
- Stir plate and stir bar
- Beaker

- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A precisely weighed amount of **3-(Methylsulfonyl)benzoic acid** is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.<sup>[9]</sup>
- Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
- Titration: The standardized strong base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

## Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.<sup>[10][11]</sup>

Apparatus:

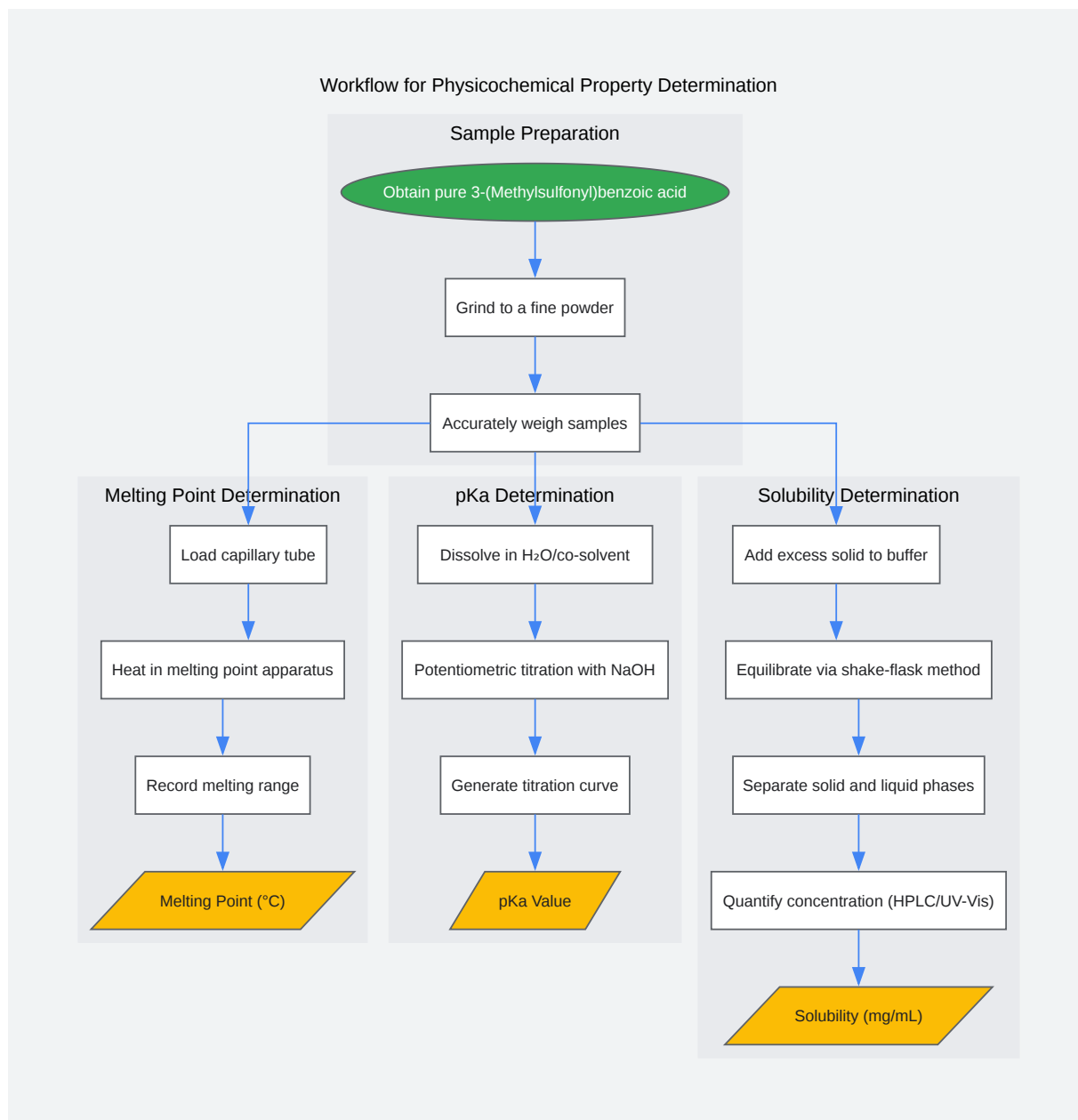
- Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C)
- Vials with screw caps
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- **Sample Preparation:** An excess amount of solid **3-(Methylsulfonyl)benzoic acid** is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).<sup>[11]</sup>
- **Equilibration:** The vials are sealed and agitated in the shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.<sup>[1][10]</sup>
- **Phase Separation:** The resulting suspension is centrifuged or filtered to remove the undissolved solid, yielding a saturated solution.<sup>[10]</sup>
- **Quantification:** The concentration of **3-(Methylsulfonyl)benzoic acid** in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve. This concentration represents the solubility of the compound under the specified conditions.

## Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of **3-(Methylsulfonyl)benzoic acid**.



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Workflow for Physicochemical Property Determination

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